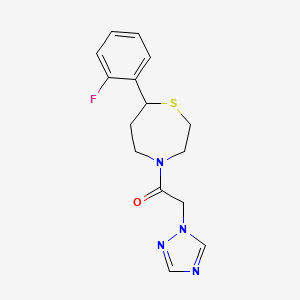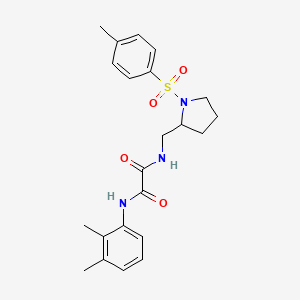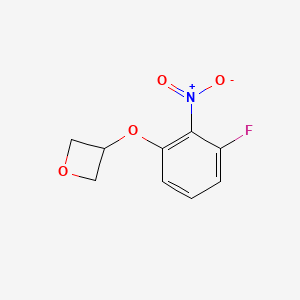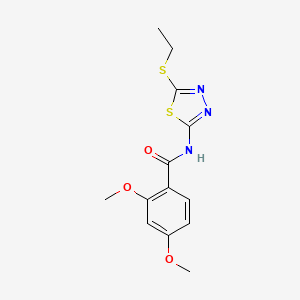![molecular formula C16H20N2O2 B2708999 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile CAS No. 2418671-29-9](/img/structure/B2708999.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CBMEB, and it is a small molecule that has a molecular weight of 301.4 g/mol. CBMEB has been found to have a wide range of applications in the field of medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of CBMEB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CBMEB has been found to inhibit the activity of the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR), which are known to play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
CBMEB has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. CBMEB has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBMEB is its potent antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of CBMEB is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CBMEB. One potential direction is the development of CBMEB derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of CBMEB as a therapeutic agent for the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBMEB and its potential applications in the field of drug discovery and medicinal chemistry.
Métodos De Síntesis
CBMEB can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most commonly used method for the synthesis of CBMEB is the palladium-catalyzed coupling reaction between 4-bromo-3-ethoxybenzonitrile and cyclobutylaziridine.
Aplicaciones Científicas De Investigación
CBMEB has been extensively studied in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CBMEB has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-19-16-8-12(9-17)6-7-15(16)20-11-14-10-18(14)13-4-3-5-13/h6-8,13-14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUJJRGUGKDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)

methylboronic acid](/img/structure/B2708922.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)





![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)
![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)
